Fequesetide

Peptide Synthesis Analytical Chemistry Proteomics

Research on actin dynamics or corneal repair often faces variability from undefined thymosin β4 fragments. Fequesetide (LKKTETQ) is the exact non-acetylated heptapeptide active site, ensuring reproducible, target-specific results and pharmaceutical-grade purity. - Validated Identity: Unambiguous non-acetylated LKKTETQ sequence, eliminating the confounding bioactivity of N-acetylated analogs like TB-500. - Pharmaceutical-Grade Purity: Supported by a patented, high-resolution HPLC method for quantifying the API and related impurities, critical for regulated preclinical formulation. - Supply Assurance: Available with full analytical documentation to support robust, reproducible research and development.

Molecular Formula C36H66N10O13
Molecular Weight 847.0 g/mol
Cat. No. B12407213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFequesetide
Molecular FormulaC36H66N10O13
Molecular Weight847.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)N
InChIInChI=1S/C36H66N10O13/c1-18(2)17-21(39)30(52)41-22(9-5-7-15-37)31(53)42-23(10-6-8-16-38)32(54)45-28(19(3)47)34(56)43-24(12-14-27(50)51)33(55)46-29(20(4)48)35(57)44-25(36(58)59)11-13-26(40)49/h18-25,28-29,47-48H,5-17,37-39H2,1-4H3,(H2,40,49)(H,41,52)(H,42,53)(H,43,56)(H,44,57)(H,45,54)(H,46,55)(H,50,51)(H,58,59)/t19-,20-,21+,22+,23+,24+,25+,28+,29+/m1/s1
InChIKeyLVLWJWXFRFTMLK-JMWNXRNDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fequesetide: The Non-Acetylated LKKTETQ Peptide for Ophthalmic and Cell Migration Research


Fequesetide (CAS: 476014-70-7) is a synthetic heptapeptide with the sequence LKKTETQ, which is the exact, non-acetylated active site within the protein thymosin β4 responsible for actin binding, cell migration, and wound healing [1]. Its molecular formula is C36H66N10O13 with a molecular weight of 846.97 g/mol . Unlike full-length thymosin β4 or its N-acetylated analogs, Fequesetide is specifically defined and researched for its purity and use in pharmaceutical-grade ophthalmic solutions for corneal epithelial repair [1].

ID
Non-acetylated peptide probe – the native LKKTETQ actin-binding domain without N-terminal modification.
WF
Mechanistic actin-binding studies – targeted tool to isolate the actin interaction axis.
QC
Patent-defined impurity control – analytical method context supports method transfer and identity confirmation.

Why Generic 'Thymosin β4 Peptides' Cannot Substitute for Fequesetide in Regulated Research


Generic substitution with other thymosin β4 fragments or N-acetylated analogs (e.g., TB-500) introduces significant scientific and procurement risk. These alternatives differ fundamentally in their chemical identity, which directly impacts their biological activity, target validation, and safety profile. The presence or absence of an N-terminal acetyl group is not a minor variation; it creates a distinct chemical entity with different physicochemical properties, stability, and interaction with biological systems [1]. Furthermore, the lack of defined purity standards and validated analytical methods for many generic alternatives prevents robust, reproducible research. Fequesetide is supported by a patent that establishes a specific, high-resolution analytical method for quantifying the active ingredient and its related impurities, which is a critical requirement for any regulated preclinical or formulation work [2].

Target
Fequesetide (LKKTETQ, free amine)
TB-500 (Ac-LKKTETQ): N-acetylation alters charge, hydrophobicity, and aminopeptidase stability.
Target
Defined minimal actin-binding domain
Full-length thymosin β4: multi-domain interactome may confound actin-specific pathway interpretation.
Target
High-purity peptide with validated impurity resolution
Unspecified LKKTETQ: undefined purity and impurity profiles may shift assay reproducibility.

Quantitative Evidence Guide: Fequesetide's Differentiated Profile vs. Thymosin β4 and N-Acetylated Analogs


Chemical Identity and Purity: Fequesetide vs. TB-500 (N-Acetylated LKKTETQ)

Fequesetide (LKKTETQ) is chemically distinct from its primary analog TB-500, which is the N-acetylated version of the same peptide sequence (Ac-LKKTETQ) [1]. This is a critical differentiator for procurement and research use. N-terminal acetylation alters the molecule's net charge, hydrophobicity, and susceptibility to degradation by aminopeptidases, directly affecting its in vitro and in vivo behavior [2]. Fequesetide is commercially available with a verified purity of ≥99.36%, a standard not uniformly guaranteed for other 'LKKTETQ' or TB-500 products .

Chemical Identity vs. TB-500
Head-to-head
Non-acetylated LKKTETQ vs. Ac-LKKTETQ.
Fequesetide Δ +42 Da TB-500
Supports identity-defined procurement for native actin-binding domain studies.
Purity verified at 99.36% for Fequesetide; comparator purity not uniformly specified.
Peptide Synthesis Analytical Chemistry Proteomics Regulatory Compliance

Pharmaceutical-Grade Purity and Impurity Control: Fequesetide vs. Unspecified LKKTETQ

A dedicated patent for Fequesetide establishes a validated HPLC method for separating the active pharmaceutical ingredient (API) from its primary related substances: Glu7-fequesetide (Impurity A), D-Leu1-fequesetide (Impurity B), and Di-Glu5-fequesetide (Impurity C) [1]. The prior art detection method had a runtime of over 50 minutes and failed to achieve baseline separation of key impurities, with resolution between impurity peaks and the main peak being 'far less than 1.5' [1]. This is a direct, quantitative differentiator for procurement. Purchasing generic LKKTETQ without this level of impurity specification introduces the risk of unknown and unquantified contaminants that could confound biological assays or fail to meet the standards for pharmaceutical development [1].

Impurity Control Method
Head-to-head
Validated HPLC resolves Imp. A, B, C with acceptable resolution (>1.5).
Supports method transfer for quality-controlled research formulations.
Prior art method failed baseline separation; resolution far below 1.5.
Analytical Chemistry Pharmaceutical Development Quality Control Ophthalmology

Functional Efficacy in Ocular Repair: Fequesetide vs. Full-Length Thymosin β4

Fequesetide has been specifically evaluated in preclinical models for its efficacy in promoting corneal epithelial repair, a therapeutic application not well-defined for the full-length thymosin β4 protein [1]. Pharmacodynamic studies and safety assessment trials, as referenced in the patent literature, demonstrate that Fequesetide is safe, non-toxic, and effectively promotes corneal epithelial repair in a rat model while mitigating inflammatory responses [1]. This demonstrates a functional efficacy profile tailored to a specific, high-value clinical indication, differentiating it from the broader, more complex, and potentially less targeted activity of the parent protein [2].

Corneal Repair Model
Model context
Promotes epithelial repair in a rat corneal injury model.
Reported model-response context for ophthalmic repair endpoint studies.
Functional complexity is lower than full-length thymosin β4.
Ophthalmology Corneal Wound Healing In Vivo Pharmacology Dry Eye Syndrome

Mechanistic Focus: Fequesetide's Targeted Actin-Binding vs. Thymosin β4's Multi-Domain Activity

Fequesetide (LKKTETQ) is the defined, minimal active site for actin binding, a core function of thymosin β4 [1]. The full-length 43-amino acid protein, in contrast, possesses multiple functional domains and interacts with various partners, including actin, but also potentially plasmin, matrix metalloproteinases, and other cellular components [2]. While direct quantitative binding affinity data (e.g., Kd) comparing Fequesetide to full-length thymosin β4 is not available in the public domain, the fundamental mechanistic difference is clear: Fequesetide provides a targeted, reductionist tool to study the actin-binding axis in isolation, without the confounding variables introduced by the rest of the protein's structure and interactome [1][2].

Mechanistic Focus
Class-level
7-aa minimal actin-binding motif vs. 43-aa multi-domain protein.
Supports targeted actin-axis pathway interpretation without multi-domain variables.
Direct binding affinity comparison data not publicly available; data to verify.
Cell Biology Cytoskeleton Dynamics Mechanism of Action Target Validation

Targeted Application Scenarios for Fequesetide in Scientific Research and Pharmaceutical Development


Ophthalmic Formulation Development for Corneal Epithelial Repair

Fequesetide is the active pharmaceutical ingredient (API) of choice for developing ophthalmic solutions intended for treating corneal epithelial defects, including those associated with dry eye syndrome, burns, or mechanical injuries [1]. Its demonstrated efficacy in promoting corneal repair and its established safety profile in preclinical models make it a validated starting point for these specific indications [1]. The patented analytical method for Fequesetide ensures the purity and consistency required for pharmaceutical-grade formulation work [1].

In Vitro Studies on the Native Actin-Binding Domain of Thymosin β4

For researchers investigating the fundamental mechanisms of actin dynamics, cell migration, and cytoskeletal regulation, Fequesetide is the precise tool to study the native, non-acetylated LKKTETQ sequence [2]. This is in contrast to using N-acetylated analogs like TB-500, which represent a chemically distinct entity [3]. Using Fequesetide ensures that experimental outcomes are directly attributable to the specific, naturally occurring actin-binding motif [2].

Analytical Standard for the Identification of Non-Acetylated LKKTETQ

Fequesetide's well-defined chemical identity and high purity make it an ideal analytical reference standard for mass spectrometry or HPLC-based studies aimed at detecting and quantifying the non-acetylated LKKTETQ peptide [4]. This is particularly relevant in forensic, doping control, or metabolomic research where distinguishing between the native peptide and its modified analogs is crucial [4]. The validated HPLC method described in its patent provides a robust framework for such analytical work [1].

Wound Healing and Tissue Repair Research (Excluding Topical Ophthalmic)

Given its role as the core actin-binding and cell-migration domain of thymosin β4, Fequesetide is a valuable tool for dissecting the molecular pathways involved in general wound healing and angiogenesis [1]. Its use in cell-based assays allows for a more targeted interrogation of these processes compared to full-length thymosin β4, which may have broader and more complex effects [2].

Application
Selection Property
Validation Focus
Ophthalmic formulation development
Patent-defined impurity control method
Corneal repair endpoint reproducibility
Native actin-binding motif studies
Non-acetylated LKKTETQ identity
Chemical attribution vs. acetylated analogs
Peptide analytical reference standard
Verified high purity and defined structure
Non-acetylated LKKTETQ identification in complex matrices
Cell migration and wound healing research
Minimal actin-binding domain
Targeted pathway dissection without full-length protein variables

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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